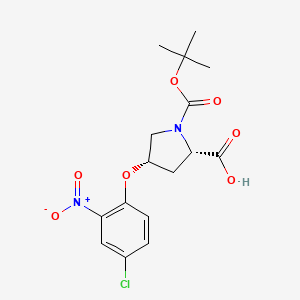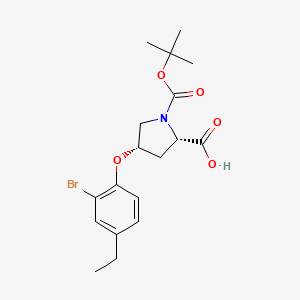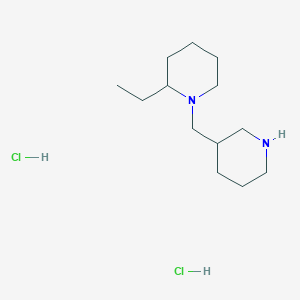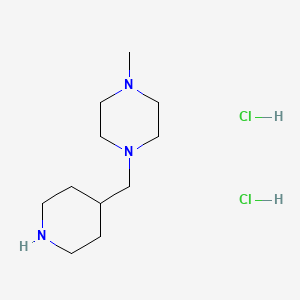
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
Vue d'ensemble
Description
“1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride” is a chemical compound with the molecular formula C8H18CL2N2 . It has a molecular weight of 213.15 . The IUPAC name for this compound is 1,3’-bipyrrolidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride” is 1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H . This indicates the presence of two pyrrolidine rings in the molecule, one of which is substituted with a pyrrolidinylmethyl group.Physical And Chemical Properties Analysis
The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity
- Pyrrolidines like 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride demonstrate significant potential in synthetic chemistry. They can undergo [3+2] cycloaddition reactions, which are useful for the synthesis of complex organic compounds (Żmigrodzka et al., 2022).
- These compounds can also react with various ligands to form complexes, as demonstrated in a study involving reactions with palladium(II) and mercury(II), indicating their versatility in forming diverse chemical structures (Singh et al., 2003).
Applications in Medicinal Chemistry
- Pyrrolidines are integral in medicinal chemistry due to their structural significance in various pharmacological compounds. They are involved in the synthesis of diamines, which are crucial in drug development (Smaliy et al., 2011).
- The structural characteristics of pyrrolidine derivatives, like 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, play a role in determining the active shape of certain drugs, influencing their pharmacological effectiveness (Gŀówka & Codding, 1994).
Non-linear Optics and Molecular Studies
- Pyrrolidine derivatives are also studied for their role in non-linear optics. Their electronic structures, like HOMO and LUMO analysis, are crucial for understanding charge transfer within molecules, which is significant in the field of optics (Murthy et al., 2017).
- These compounds are used in the synthesis of stable free radicals for applications in magnetic resonance spectroscopy and imaging, demonstrating their utility in biomedical research (Dobrynin et al., 2021).
Catalysis and Organic Synthesis
- Pyrrolidine compounds are used as catalysts in organic reactions, exemplifying their role in enhancing reaction efficiency and selectivity (Chowdhury & Ghosh, 2009).
- They are crucial in the synthesis of spirooxindole pyrrolidine derivatives, which have shown potential in antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled . It can also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(5-1)8-9-3-4-10-7-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIZVCBDAZJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)

![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)